

Application of Erythrosine B and Blue Light in Antimicrobial Photodynamic Therapy

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Compound of Interest

Compound Name: Erythrosine sodium

Cat. No.: B1197411

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Antimicrobial Photodynamic Therapy (aPDT) is an emerging therapeutic strategy that utilizes a non-toxic photosensitizer, a specific wavelength of light, and oxygen to generate reactive oxygen species (ROS), leading to localized microbial inactivation.[1][2] Erythrosine B, a xanthene dye approved as a food colorant (FD&C Red No. 3), has demonstrated significant potential as a photosensitizer in aPDT.[3][4] When combined with blue light, Erythrosine B effectively targets a broad spectrum of microorganisms, including bacteria and fungi, making it a promising candidate for various antimicrobial applications, particularly in dentistry and food safety.[2][4][5]

The primary mechanism of action for Erythrosine B-mediated aPDT involves the generation of cytotoxic species upon photoactivation.[6] When irradiated with light of an appropriate wavelength, Erythrosine B transitions from its ground state to an excited triplet state.[6] This excited state can then react with molecular oxygen to produce highly reactive singlet oxygen and other ROS. These ROS cause oxidative damage to essential cellular components of microorganisms, such as lipids in the cell membrane and DNA, ultimately resulting in cell death. Studies have indicated that membrane damage, leading to increased permeability and potassium leakage, is a significant factor in its antimicrobial efficacy.[2][7]

The effectiveness of Erythrosine B in combination with blue light has been demonstrated against various pathogens. In dental applications, it shows excellent potential for treating oral

plaque biofilms, effectively killing bacteria like *Streptococcus mutans*.^{[5][6]} Clinical trial protocols have been developed to investigate its effect on reducing bacteria in dental biofilm using a blue light-emitting diode (LED) with a wavelength of 470 nm.^{[5][8]} In the realm of food safety, Erythrosine B-mediated photodynamic inactivation has been evaluated for its ability to eliminate foodborne pathogens such as *Escherichia coli* O157:H7, *Salmonella* Typhimurium, and *Listeria monocytogenes* in food matrices like tomato and orange juice.^{[1][4]}

Several factors influence the efficacy of this antimicrobial therapy, including the concentration of Erythrosine B, the wavelength and intensity of the light source, and the duration of irradiation. The reddish color of Erythrosine B allows for its activation with blue light sources, which are readily accessible in clinical settings, such as dental offices.^[5] The choice of a light source corresponding to the absorption spectrum of the photosensitizer is crucial for maximizing the therapeutic effect.^[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of Erythrosine B in antimicrobial photodynamic therapy.

Table 1: Experimental Parameters for Erythrosine B-Mediated aPDT

Target Microorganism/Biofilm	Erythrosine B Concentration	Light Source	Wavelength (nm)	Irradiance/Power	Radiant Exposure/Irradiation Time	Reference
Dental Biofilm (in vivo)	1 mM	Blue LED	470	0.532 W/cm ²	63.8 J/cm ² (2 min/point)	[5] [8]
S. mutans Biofilm (in vitro)	22 µM	Tungsten Filament Lamp	500-550	22.7 mW/cm ²	15 min	[6]
Candida albicans (in vitro)	0.03 mg/ml	Blue LED	-	-	60, 90, and 120 s	[9]
Shigella dysenteriae in Orange Juice	500 µM	Green LED	532	-	10, 20, and 30 min	[1]
Foodborne Pathogens in Tomato Juice	-	Xenon Light	-	-	15 min	[4]
Planktonic Food-Related Bacteria	10 and 50,000 nmol/L	Green LED	-	-	0.22 and 162.07 J/cm ² (10 min)	[2]
A. actinomyces temcomitans	-	Blue LED	-	-	-	[10]

Table 2: Antimicrobial Efficacy of Erythrosine B-Mediated aPDT

Target Microorganism	Treatment Conditions	Microbial Reduction	Reference
S. mutans Biofilm	22 µM Erythrosine B, 15 min white light	5-10 times more effective than Methylene Blue-mediated PDT	[6]
C. albicans	0.03 mg/ml Erythrosine B, 120 s blue light	6 log reduction	[9]
S. dysenteriae in Orange Juice	500 µM Erythrosine B, 30 min green light	73.49% reduction in colony survival	[1]
E. coli O157:H7 in Tomato Juice	Erythrosine B, 15 min xenon light	6.77 log CFU/mL reduction	[4]
S. Typhimurium in Tomato Juice	Erythrosine B, 15 min xenon light	2.74 log CFU/mL reduction	[4]
L. monocytogenes in Tomato Juice	Erythrosine B, 15 min xenon light	6.43 log CFU/mL reduction	[4]

Experimental Protocols

Protocol 1: In Vivo Antimicrobial Photodynamic Therapy for Dental Biofilm Reduction

This protocol is adapted from a registered clinical trial design for investigating the effect of aPDT with Erythrosine B and a blue LED on dental biofilm bacteria.[5][8]

Materials:

- Erythrosine B solution (1 mM)
- Blue LED light source (e.g., D-2000, DMC) with a wavelength of approximately 470 nm
- Standard dental examination instruments

- Microbiological sampling supplies (e.g., sterile paper points, transport medium)

Procedure:

- Patient Preparation: The patient should refrain from oral hygiene for a specified period to allow for biofilm accumulation.
- Baseline Sampling: Collect a baseline supragingival biofilm sample from the target tooth surfaces using a sterile instrument.
- Photosensitizer Application: The patient rinses with 1 mM Erythrosine B solution for 1 minute to allow the dye to stain the dental biofilm. This serves as the pre-irradiation time.^{[5][8]}
- Irradiation:
 - Position the blue LED light source approximately 2 cm from the tooth surface to be treated.
 - Irradiate the stained biofilm. A typical protocol involves illuminating each 4 cm² area for 2 minutes per point.^{[5][8]} The radiant power is approximately 1000 mW, with an irradiance of 0.532 W/cm² and a radiant exposure of 63.8 J/cm².^{[5][8]}
- Post-Treatment Sampling: Immediately after irradiation, collect a second microbiological sample from the treated area.
- Conventional Treatment: Following the aPDT procedure, proceed with conventional dental prophylaxis (e.g., bicarbonate jet) to remove the remaining biofilm.^{[5][8]} A final sample can be collected after this step for comparison.
- Microbiological Analysis: Process the collected samples to determine the colony-forming units (CFU) and assess the reduction in bacterial viability.

Protocol 2: In Vitro Evaluation of aPDT Efficacy Against Planktonic Bacteria

This protocol provides a general framework for assessing the antimicrobial activity of Erythrosine B and blue light against bacterial suspensions.

Materials:

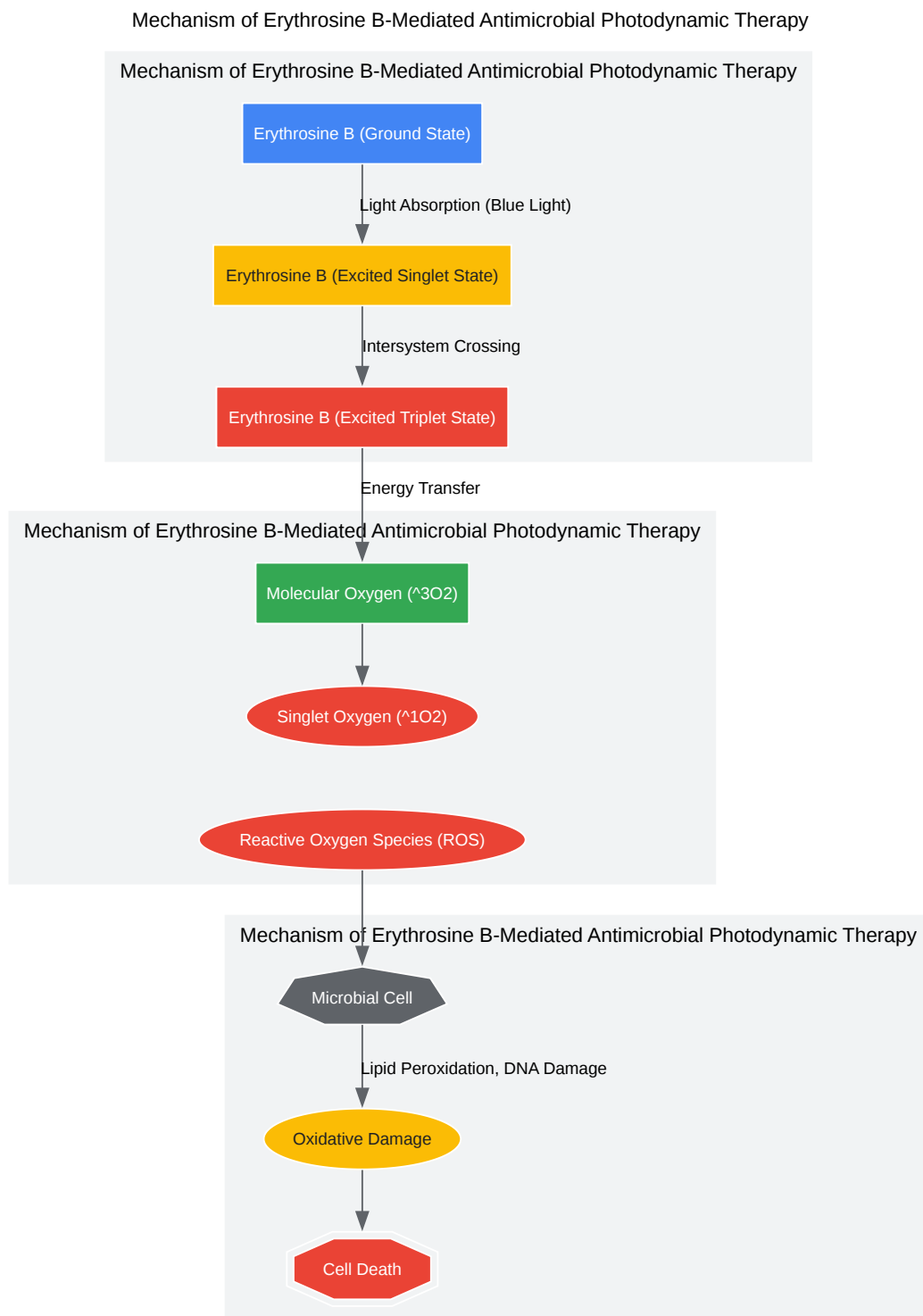
- Bacterial culture of the target strain (e.g., *S. aureus*, *E. coli*)
- Sterile growth medium (e.g., Tryptic Soy Broth)
- Erythrosine B stock solution
- Blue light source (LED or other) with known wavelength and irradiance
- 96-well microtiter plates
- Spectrophotometer for optical density measurements
- Materials for CFU enumeration (e.g., agar plates, sterile saline)

Procedure:

- Bacterial Culture Preparation: Grow the target bacteria in a suitable liquid medium overnight at 37°C.
- Preparation of Bacterial Suspension: Dilute the overnight culture to a standardized cell density (e.g., 10^6 CFU/mL) in a sterile buffer or medium.
- Experimental Groups: Prepare the following groups in a 96-well plate:
 - Control (C): Bacterial suspension without Erythrosine B and without light exposure.
 - Light Only (L): Bacterial suspension exposed to light without Erythrosine B.
 - Photosensitizer Only (P): Bacterial suspension with Erythrosine B but kept in the dark.
 - aPDT Group (L+P): Bacterial suspension with Erythrosine B and exposed to light.
- Photosensitizer Incubation: Add Erythrosine B to the 'P' and 'L+P' wells to achieve the desired final concentration. Incubate in the dark for a pre-determined period (e.g., 5-15 minutes) to allow for photosensitizer uptake.

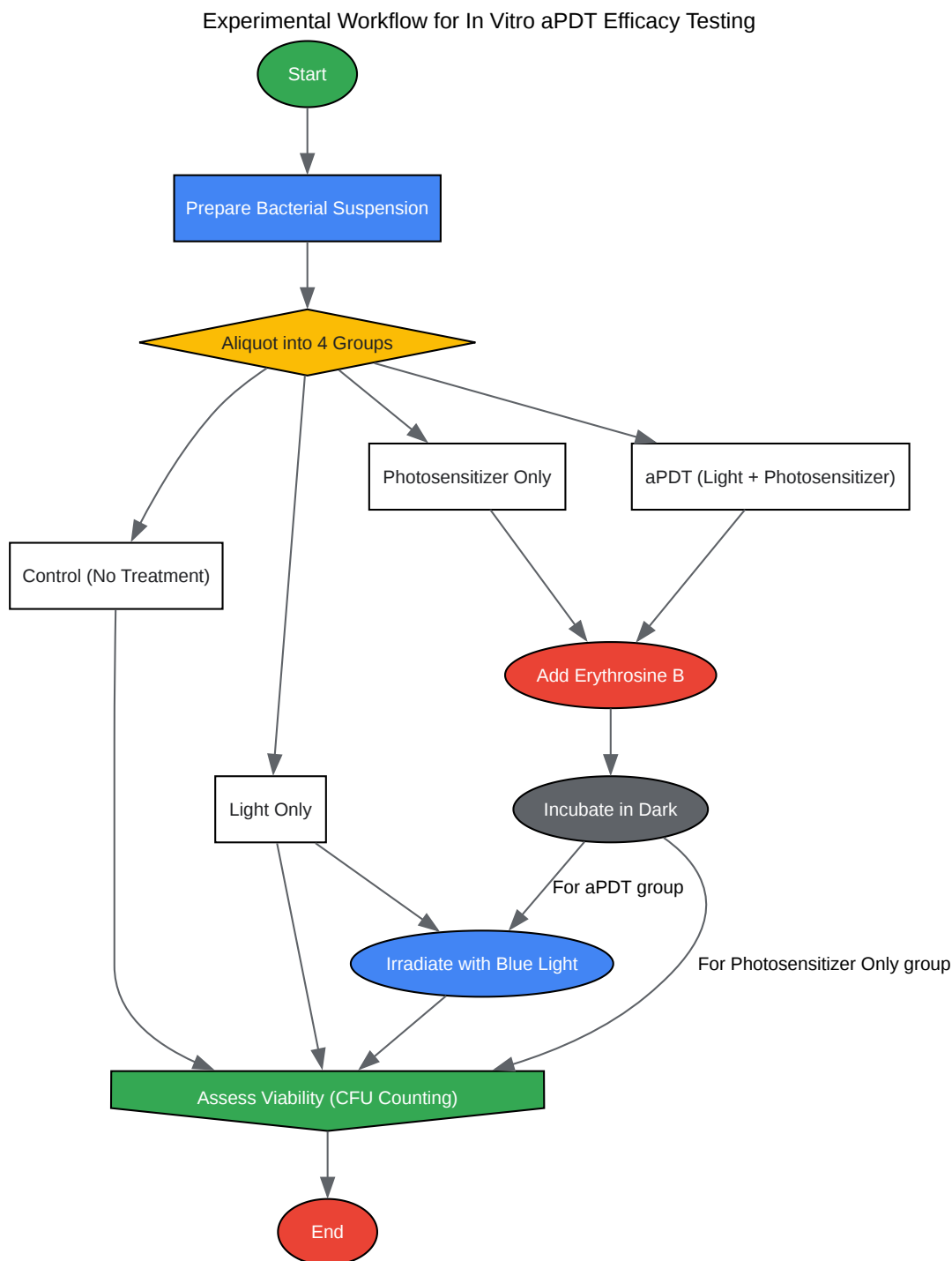
- Irradiation: Expose the 'L' and 'L+P' wells to the blue light source for the specified duration. Ensure consistent distance and irradiance across all treated wells.
- Viability Assessment:
 - Immediately after treatment, perform serial dilutions of the samples from each well.
 - Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours.
 - Count the colonies to determine the CFU/mL for each experimental group.
 - Calculate the log reduction in bacterial viability for the aPDT group compared to the control groups.

Visualizations



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Caption: Mechanism of Erythrosine B aPDT.



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